Sodium urate -

Sodium urate

Catalog Number: EVT-8599211
CAS Number:
Molecular Formula: C5H3N4NaO3
Molecular Weight: 190.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An oxidation product, via XANTHINE OXIDASE, of oxypurines such as XANTHINE and HYPOXANTHINE. It is the final oxidation product of purine catabolism in humans and primates, whereas in most other mammals URATE OXIDASE further oxidizes it to ALLANTOIN.
Synthesis Analysis

Monosodium urate can be synthesized through several methods. The most common method involves a wet chemical synthesis approach where sodium hydroxide is reacted with uric acid. The reaction can be summarized as follows:

C5H4N4O3+NaOHC5H4N4O3NaH2O\text{C}_5\text{H}_4\text{N}_4\text{O}_3+\text{NaOH}\rightarrow \text{C}_5\text{H}_4\text{N}_4\text{O}_3\cdot \text{Na}\cdot \text{H}_2\text{O}

This process typically results in the formation of fine particles of monosodium urate, which can be characterized using techniques such as powder X-ray diffraction, transmission electron microscopy, and Fourier-transform infrared spectroscopy . The synthesis conditions, including pH and temperature, can significantly influence the morphology and size of the resulting crystals.

Molecular Structure Analysis

Monosodium urate has a triclinic crystal structure, characterized by needle-like crystals that are formed by stacked sheets of purine rings. Each monosodium urate molecule consists of a urate anion bonded to a sodium ion and a water molecule . The molecular formula for monosodium urate is represented as:

C5H4N4O3NaH2O\text{C}_5\text{H}_4\text{N}_4\text{O}_3\cdot \text{Na}\cdot \text{H}_2\text{O}

Structural Data

  • Molecular Weight: Approximately 169.11 g/mol
  • Crystal System: Triclinic
  • Lattice Parameters: Vary based on crystallization conditions but typically show distinct anisotropic properties.
Chemical Reactions Analysis

Monosodium urate participates in various chemical reactions, particularly those involving dissolution and crystallization. In physiological conditions, when the concentration of urate exceeds its solubility limit (approximately 6.8 mg/dl), monosodium urate crystals can form. This process is influenced by factors such as pH and temperature.

Key Reactions

  1. Dissolution Reaction:
    MSU s Na+(aq)+Urate(aq)\text{MSU s }\rightleftharpoons \text{Na}^+(aq)+\text{Urate}^-(aq)
    This equilibrium illustrates how monosodium urate can dissolve into sodium and urate ions.
  2. Crystallization Reaction:
    Crystallization occurs when supersaturation is achieved, often accelerated by low pH or high calcium ion concentrations .
Mechanism of Action

The mechanism by which monosodium urate crystals induce inflammation involves several steps:

  1. Crystal Formation: Under conditions of hyperuricemia, monosodium urate crystals precipitate.
  2. Inflammatory Response: These crystals are recognized by immune cells, particularly macrophages, leading to the release of pro-inflammatory cytokines.
  3. Inflammation Cascade: This results in acute inflammatory responses typical of gout attacks.

The presence of these crystals activates the NLRP3 inflammasome within macrophages, leading to the production of interleukin-1β, which plays a pivotal role in mediating inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in alkaline solutions; less soluble in acidic environments.
  • Melting Point: Decomposes rather than melts at high temperatures.

Chemical Properties

  • pH Sensitivity: Solubility decreases significantly at lower pH levels.
  • Reactivity: Reacts with acids to form insoluble forms of uric acid.

Relevant analyses indicate that physical properties such as crystal morphology can influence biological interactions and solubility profiles .

Applications

Sodium urate has significant scientific applications, particularly in clinical settings:

  • Gout Research: Understanding the crystallization process aids in developing treatments for gout.
  • Biomarker Development: Monitoring levels of sodium urate can serve as a biomarker for various metabolic disorders.
  • Pharmaceutical Formulations: Sodium urate's solubility characteristics are considered when designing medications aimed at lowering serum uric acid levels.
Pathophysiological Mechanisms of Monosodium Urate Deposition

Nucleation Dynamics in Pathological Biomineralization

Monosodium urate monohydrate crystallization initiates through nucleation processes governed by urate supersaturation kinetics. Serum urate concentrations exceeding the physiological solubility limit (~6.8 mg/dL or 405 μM at 37°C and pH 7.4) create thermodynamic instability, driving nucleation. This supersaturation is necessary but insufficient alone for crystal formation in vivo; heterogeneous nucleation sites lower the energy barrier for crystal inception. Research confirms that nucleation rates increase exponentially with urate concentration. For example, in vitro models demonstrate that urate concentrations ≥ 9 mg/dL accelerate nucleation by 3-fold compared to near-saturation levels [4] [8].

Table 1: Key Physicochemical Factors Influencing MSU Nucleation

FactorEffect on NucleationExperimental Evidence
Urate SupersaturationExponential increase in nucleation rate3-fold higher rate at ≥9 mg/dL vs. saturation
Calcium IonsPromotes aggregation of urate anions40% reduction in nucleation time in Ca²⁺-rich solutions
Temperature ReductionDecreases urate solubilityHigher nucleation rates at 25°C vs. 37°C
Mechanical ShockInduces rapid nucleation via energy perturbationShock waves reduce induction time by 50%
Acidic pHEnhances free calcium bioavailabilityNucleation accelerated below pH 6.5

Genetic polymorphisms further modulate nucleation susceptibility. Variants in urate transporters (SLC2A9, ABCG2) disrupt renal and intestinal urate excretion, prolonging supersaturation states. Loss-of-function mutations in URAT1 (SLC22A12) impair renal urate reabsorption, while ABCG2 deficiencies reduce gut excretion, collectively elevating serum urate and nucleation risk [8] [4].

Synovial Microenvironment Modulators of Crystal Growth

The synovial fluid’s composition critically regulates monosodium urate monohydrate crystal growth kinetics post-nucleation. Ionic strength, pH, and macromolecules either inhibit or promote crystal propagation. Sodium ions (150 mM physiological concentration) favor monosodium urate monohydrate formation over insoluble uric acid. However, calcium ions at pathological concentrations (≥2.5 mM) accelerate crystal growth by neutralizing anionic urate repulsion [4] [6].

Synovial fluid proteins exhibit dual roles:

  • Albumin: Buries urate microcrystals within hydrophobic clefts, limiting growth sites and producing shorter crystals (≤10 μm).
  • Immunoglobulins (IgG): Fc domains bind monosodium urate monohydrate surfaces, facilitating secondary nucleation through epitaxial matching. Crystal-bound IgG amplifies inflammasome activation in macrophages [4] [10].
  • Hyaluronic Acid: At physiological concentrations (3–4 mg/mL), it suppresses growth by increasing solution viscosity and sterically hindering urate diffusion.

Table 2: Synovial Fluid Modulators of Monosodium Urate Crystal Growth

ModulatorConcentration in SynoviumEffect on Crystal GrowthPathophysiological Impact
Sodium Ions150 mMFavors MSU over uric acid crystallizationEnsures crystal form matches articular deposits
Calcium Ions2.1–2.5 mMAccelerates aggregation via charge screeningHigher growth rates in calcified cartilage
Albumin10–20 g/LRestricts longitudinal growthShorter, more inflammatory crystals
Hyaluronic Acid3–4 mg/mLSteric hindrance slows growthPartial inhibition in healthy joints
IgG5–15 g/LEpitaxial growth promoterEnhances secondary nucleation and inflammation

Temperature gradients across joints explain distal crystallization predilection. Urate solubility decreases by ~0.3 mg/dL per 1°C drop. Lower temperatures in peripheral joints (e.g., 25°C in first metatarsophalangeal vs. 37°C core) reduce solubility by ~30%, fostering nucleation and growth [4] [6].

Collagen-Mediated Heterogeneous Crystallization Pathways

Collagen fibrils within articular cartilage serve as primary templates for monosodium urate monohydrate heterogeneous nucleation. Type II collagen exposure—due to osteoarthritis-related cartilage damage—provides regularly spaced anionic sites (e.g., carboxylate groups) that align urate ions via electrostatic interactions. This templating effect reduces the nucleation energy barrier by 40–60% compared to homogeneous nucleation [10] [6].

Key mechanisms include:

  • Fibril Surface Adsorption: Urate ions bind to collagen’s triple-helical grooves, forming ordered clusters that evolve into critical nuclei.
  • Size/Morphology Control: Collagen-adjacent crystals exhibit shorter lengths (5–15 μm vs. 20–50 μm in vitro) and altered aspect ratios.
  • Cooperative Interactions: Cartilage proteoglycans like decorin concentrate urate near collagen sites, enhancing local supersaturation.

Diseased cartilage amplifies this process. Osteoarthritic cartilage homogenates increase total crystal yield by 35% and generate smaller crystals (median 8.2 μm vs. 22.7 μm in controls) with higher inflammatory potential. Type II collagen mimics this effect independently, confirming its catalytic role [10]. Critically, cartilage damage precedes monosodium urate monohydrate deposition in 78% of gout patients with osteoarthritis, establishing a feed-forward loop where crystals exacerbate collagen degradation, exposing new nucleation sites [6] [10].

Phase Transition Mechanisms: Amorphous Precursors to Crystalline Forms

Monosodium urate monohydrate biogenesis follows a non-classical crystallization pathway involving transient amorphous precursors. In vivo, an amorphous monosodium urate phase nucleates on collagen fibrils, then gradually transforms into crystalline monosodium urate monohydrate. This amorphous-to-crystalline transition resolves the "supersaturation paradox," wherein synovial urate concentrations (7–10 mg/dL) are insufficient to drive classical homogeneous nucleation yet sustain pathological crystallization [2] [5] [8].

Biophysical evidence includes:

  • Nanogranular Crystal Architecture: High-resolution microscopy reveals that biogenic monosodium urate monohydrate crystals exhibit nanoscale spherical subunits (~50–100 nm), indicative of particle-attachment growth from amorphous precursors.
  • Crystallographic Signatures: Biogenic crystals have 2–3% smaller unit cell volumes and lower microstrain than synthetic monosodium urate monohydrate, consistent with slow maturation under biological regulation [2] [5].
  • Time-Dependent Maturation: Amorphous monosodium urate persists for hours to days before transforming into crystals, with complete maturation requiring months to years in chronic hyperuricemia.

This pathway has clinical implications:

  • Therapeutic Window: Amorphous monosodium urate is non-inflammatory; inhibiting its transition to crystalline monosodium urate monohydrate could prevent flares.
  • Biomarker Potential: Nanogranular crystal textures serve as "biosignatures" of in vivo formation, distinguishing them from in vitro-formed crystals [5].
  • Environmental Sensitivity: Low-grade joint inflammation (e.g., in osteoarthritis) accelerates phase transition via proteolytic enzymes that degrade crystallization inhibitors like haptoglobin [8] [6].

Phase transitions are further modulated by synovial sodium and protein concentrations. High sodium promotes monohydrate stability, while albumin extends amorphous monosodium urate lifetimes by adsorbing onto precursor surfaces, delaying dehydration and reorganization into crystalline lattices [4] [2].

Properties

Product Name

Sodium urate

IUPAC Name

sodium;3,7-dihydropurin-9-ide-2,6,8-trione

Molecular Formula

C5H3N4NaO3

Molecular Weight

190.09 g/mol

InChI

InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1

InChI Key

NAFSTSRULRIERK-UHFFFAOYSA-M

SMILES

C12=C(NC(=O)NC1=O)[N-]C(=O)N2.[Na+]

Canonical SMILES

C12=C(NC(=O)NC1=O)[N-]C(=O)N2.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.